REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].C(Cl)(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[Br:1][C:11]1[CH:12]=[C:7]([C:3]([CH3:6])([CH3:4])[CH3:5])[CH:8]=[CH:9][C:10]=1[OH:13]
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Name
|
|
Quantity
|
7.18 mL
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Type
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reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
64 mL
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Type
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reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
1 mL
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Type
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reactant
|
Smiles
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BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 0° C.
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Type
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CUSTOM
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Details
|
The reaction mixture was then purged with nitrogen overnight
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Duration
|
8 (± 8) h
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Type
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ADDITION
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Details
|
The resulting tan solution was diluted with dichloromethane (50 mL)
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Type
|
WASH
|
Details
|
washed with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |